4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]benzoic acid
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Overview
Description
4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]benzoic acid is an organic compound with the molecular formula C16H11BrO3 This compound is characterized by the presence of a bromophenyl group and a benzoic acid moiety connected through an enaminone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]benzoic acid typically involves the condensation of 4-bromobenzaldehyde with 4-aminobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the enaminone linkage to an amine or other reduced forms.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The enaminone linkage allows the compound to act as a Michael acceptor, facilitating its interaction with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl)benzoic acid
- 3-(4-Bromophenyl)propionic acid
- Ethyl 3-(4-bromophenyl)propionate
Uniqueness
4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]benzoic acid is unique due to its specific enaminone linkage and the presence of both bromophenyl and benzoic acid moieties. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c17-13-5-1-11(2-6-13)15(19)9-10-18-14-7-3-12(4-8-14)16(20)21/h1-10,18H,(H,20,21)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULSCHRYWHQMAS-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC=CC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O)N/C=C/C(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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